{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate
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Overview
Description
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate is a synthetic organic compound with the molecular formula C15H21ClN4O2 and a molecular weight of 324.81 g/mol This compound is characterized by its unique structure, which includes a triazolopyridazine core and a methyloctanoate ester group
Preparation Methods
The synthesis of {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The esterification of the resulting intermediate with 2-methyloctanoic acid is then carried out to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Scientific Research Applications
{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate involves its interaction with specific molecular targets within cells. It may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are subject to ongoing research, but its unique structure suggests it could interact with a variety of biological molecules.
Comparison with Similar Compounds
Similar compounds to {6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 2-methyloctanoate include other triazolopyridazine derivatives and esters of methyloctanoic acid These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications
Properties
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl 2-methyloctanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O2/c1-3-4-5-6-7-11(2)15(21)22-10-14-18-17-13-9-8-12(16)19-20(13)14/h8-9,11H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUJJRGZVKJMJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C(=O)OCC1=NN=C2N1N=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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